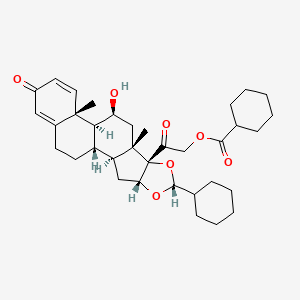
Tazarotene Thiochromane Dimer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of Tazarotene Thiochromane Dimer involves the use of 4,4-dimethyl-6-bromothiochromane S-oxide, 2-methyl-3-butyn-2-ol, and 6-chloronicotinic acid ethyl ester . The synthetic pathway includes a palladium-mediated coupling reaction, which is efficient and avoids the use of hazardous organometallic compounds . Industrial production methods are based on similar synthetic routes, ensuring high yield and purity .
Análisis De Reacciones Químicas
Tazarotene Thiochromane Dimer undergoes various chemical reactions, including:
Oxidation: The sulfur atom and methyl groups are susceptible to oxidation.
Reduction: The compound can be reduced under specific conditions, although detailed studies are limited.
Substitution: The compound can undergo substitution reactions, particularly involving the aromatic rings.
Common reagents used in these reactions include oxidizing agents like zinc oxide and titanium dioxide, and reducing agents specific to the reaction conditions . Major products formed include various oxidized and reduced derivatives of the original compound .
Aplicaciones Científicas De Investigación
Tazarotene Thiochromane Dimer is primarily used in analytical method development, method validation, and quality control applications . It serves as a reference standard in the production of Tazarotene and is used in studies related to retinoid receptors and multiple sclerosis . In medicine, it is used to study the photostability and degradation pathways of Tazarotene .
Mecanismo De Acción
The exact mechanism of action of Tazarotene Thiochromane Dimer is not fully understood. it is known that the active form of Tazarotene, tazarotenic acid, binds to retinoic acid receptors RARα, RARβ, and RARγ, with a relative selectivity for RARβ and RARγ . This binding modifies gene expression and exerts effects on cell growth, apoptosis, and differentiation .
Comparación Con Compuestos Similares
Tazarotene Thiochromane Dimer is unique due to its specific structure and function as an impurity and metabolite of Tazarotene. Similar compounds include:
Tazarotenic Acid: The active metabolite of Tazarotene, which binds to retinoic acid receptors.
Other Retinoids: Compounds like tretinoin and isotretinoin, which also bind to retinoic acid receptors but have different structures and specificities.
This compound stands out due to its specific role in the analytical and quality control processes of Tazarotene production .
Propiedades
Fórmula molecular |
C26H26S2 |
|---|---|
Peso molecular |
402.6 g/mol |
Nombre IUPAC |
6-[4-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)buta-1,3-diynyl]-4,4-dimethyl-2,3-dihydrothiochromene |
InChI |
InChI=1S/C26H26S2/c1-25(2)13-15-27-23-11-9-19(17-21(23)25)7-5-6-8-20-10-12-24-22(18-20)26(3,4)14-16-28-24/h9-12,17-18H,13-16H2,1-4H3 |
Clave InChI |
SUGIDRZSAFDSHU-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCSC2=C1C=C(C=C2)C#CC#CC3=CC4=C(C=C3)SCCC4(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



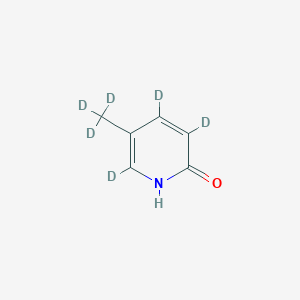

![5-Phenyl-3,6,7,8,9-pentaazatricyclo[8.4.0.0,2,7]tetradeca-1(10),2,5,8,11,13-hexaen-4-one](/img/structure/B15295342.png)
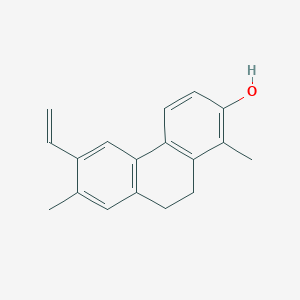

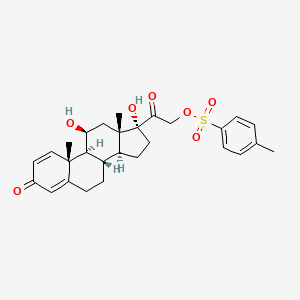
![(3S)-1-[2-(3-Ethenyl-4-hydroxyphenyl)ethyl]-a,a-diphenyl-3-pyrrolidineacetamide](/img/structure/B15295375.png)
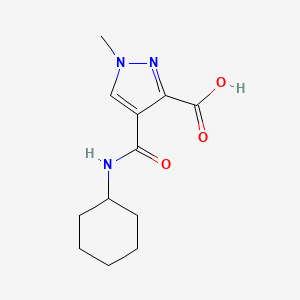

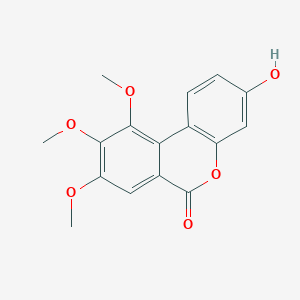
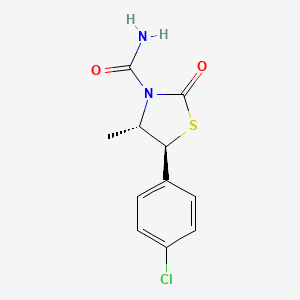
![(6S)-3-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B15295403.png)
